molecular formula C10H6F3NOS B2578084 4-(Trifluoromethyl)benzothiophene-2-carboxamide CAS No. 2377846-68-7

4-(Trifluoromethyl)benzothiophene-2-carboxamide

Cat. No.: B2578084
CAS No.: 2377846-68-7
M. Wt: 245.22
InChI Key: SEAXDZBIZPTLGA-UHFFFAOYSA-N
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Description

Introduction and Research Context

Historical Development of Benzothiophene Carboxamides

The benzothiophene scaffold, first synthesized in the early 20th century, has evolved into a cornerstone of heterocyclic medicinal chemistry. Early derivatives, such as benzothiophene-2-carboxylic acid (CAS 6314-28-9), demonstrated foundational reactivity for further functionalization. The carboxamide moiety gained prominence in the 1950s–1970s as a pharmacophore in antipsychotics and anti-inflammatory agents. Modern synthetic strategies, including aryne-mediated cyclizations and cross-coupling reactions, enabled precise substitution patterns critical for bioactivity optimization.

Key Milestones in Benzothiophene Carboxamide Development
Era Advancement Example Compound
1950s–1970s Synthesis of benzothiophene-2-carboxylic acid derivatives Thianaphthene-2-carboxamide (CAS 6314-42-7)
1990s–2000s Introduction of trifluoromethyl groups for enhanced lipophilicity 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (CAS 826995-55-5)
2010s–present Application in kinase inhibitors and opioid receptor agonists 4-(Trifluoromethyl)benzothiophene-2-carboxamide (CAS 2377846-68-7)

Significance in Medicinal Chemistry Research

Benzothiophene carboxamides exhibit exceptional structural versatility, enabling modulation of electronic, steric, and hydrophobic properties. Their sulfur atom participates in resonance stabilization, enhancing metabolic stability while facilitating interactions with biological targets. This scaffold has contributed to:

  • Kinase inhibitors : Aurora kinase inhibitors for cancer therapy
  • Opioid receptor agonists : Analgesics with reduced gastrointestinal side effects -

Properties

IUPAC Name

4-(trifluoromethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NOS/c11-10(12,13)6-2-1-3-7-5(6)4-8(16-7)9(14)15/h1-4H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAXDZBIZPTLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)benzothiophene-2-carboxamide typically involves the introduction of the trifluoromethyl group and the carboxamide group onto the benzothiophene ring. One common method involves the reaction of 4-(trifluoromethyl)benzothiophene with a suitable amine under specific conditions to form the carboxamide derivative. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Non-Steroidal Anti-Inflammatory Drug (NSAID)

The compound has been identified as a COX-2 inhibitor, which positions it as a promising candidate for the treatment of pain and inflammation. COX-2 inhibitors are designed to reduce gastrointestinal side effects often associated with traditional NSAIDs by selectively targeting the COX-2 enzyme, which is primarily induced during inflammatory processes. The efficacy of 4-(Trifluoromethyl)benzothiophene-2-carboxamide as a COX-2 inhibitor is highlighted by its low IC50 value, indicating potent activity against this target .

1.2 Anti-Malarial Activity

Research indicates that this compound also functions as an inhibitor of PfENR (Plasmodium falciparum enoyl-acyl carrier protein reductase), an essential enzyme for the survival of the malaria parasite during its liver stage . This dual action makes it a candidate for developing treatments that can target multiple life stages of the malaria parasite, potentially leading to more effective therapeutic strategies.

2.1 Pain Relief Mechanisms

Studies have demonstrated that this compound interacts with mu-opioid receptors, suggesting its potential as an analgesic agent with fewer side effects compared to conventional opioids . This interaction is mediated through cyclic adenosine monophosphate signaling pathways and β-arrestin-mediated responses, which are crucial for modulating pain perception.

2.2 Antimicrobial Properties

The compound has shown promising antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus . This suggests that it may be useful in addressing challenges related to antibiotic resistance, making it valuable in both pharmaceutical and clinical settings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps that ensure high yields and purity. The structural characteristics, including the trifluoromethyl group attached to the benzothiophene core, contribute to its reactivity and biological efficacy .

Table 1: Summary of Research Findings on this compound

Study Focus Findings Reference
COX-2 InhibitionDemonstrated potent inhibition with low IC50 values
PfENR InhibitionEffective against liver-stage malaria parasites
Analgesic PropertiesInteraction with mu-opioid receptors; potential for reduced side effects
Antimicrobial ActivityActive against resistant bacterial strains

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease. The compound’s ability to inhibit or accelerate Aβ42 aggregation is influenced by the orientation of its aromatic rings and the presence of specific functional groups .

Comparison with Similar Compounds

Key Analogues and Substituent Effects

The compound’s activity is influenced by substituents on the aromatic core and adjacent functional groups. Below is a comparative analysis with structurally related compounds:

Compound Name/ID Core Structure Substituents Key Interactions/Effects
4-(Trifluoromethyl)benzothiophene-2-carboxamide Benzothiophene 4-CF₃, 2-CONH₂ π–π interactions with Trp286/Tyr341
Compound 2a (Thiazole analog) Thiazole 4-(4-CF₃-phenyl)thiazole π–π via thiazole ring with Trp286
Compound 18 (Piperazine derivative) Benzothiophene Piperazine ring at Site B Enhanced solubility, altered PK profile
3-Chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide Benzothiophene 3-Cl, morpholinylsulfonyl Polar interactions due to sulfonyl group
N-[4-[(2-Bromobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide Thiophene Bromobenzoyl, carbamothioyl Steric hindrance from bromine

Discussion

  • Core Structure : Benzothiophene (present in the target compound and ) provides a larger aromatic surface than thiazole () or thiophene (), enhancing π–π stacking with residues like Trp286 in AChE .
  • Trifluoromethyl vs.
  • Piperazine vs. Carboxamide : Piperazine derivatives () may improve solubility but reduce target affinity due to increased polarity, whereas the carboxamide in the target compound balances hydrogen bonding and lipophilicity .

Pharmacokinetic and Physicochemical Properties

While explicit pharmacokinetic data (e.g., logP, IC₅₀) are absent in the evidence, inferences can be drawn:

  • Lipophilicity : The trifluoromethyl group increases logP compared to morpholinylsulfonyl (polar) or chloro (moderately lipophilic) substituents .

Biological Activity

4-(Trifluoromethyl)benzothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H8F3NOS
  • Molecular Weight : 265.25 g/mol

Biological Activities

Research indicates that this compound exhibits several promising biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacteria and fungi. It has been particularly noted for its activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, demonstrating minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer’s. IC50 values for AChE inhibition ranged from 27.04 µM to 106.75 µM, indicating moderate potency compared to established drugs like rivastigmine .
  • Cytotoxicity : Preliminary evaluations suggest that this compound does not exhibit significant cytostatic properties on eukaryotic cell lines, indicating a favorable safety profile for further development .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound acts as a non-covalent inhibitor of AChE and BuChE, potentially stabilizing the enzyme's active site and preventing substrate hydrolysis .
  • Antimycobacterial Mechanism : Its effectiveness against Mycobacterium tuberculosis may involve disruption of metabolic pathways essential for bacterial survival, although the precise mechanisms remain under investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Evaluated as an AChE inhibitor with moderate potency; showed antimicrobial activity against Mycobacterium tuberculosis.
Reported promising results in inhibiting various bacterial strains, with potential applications in treating infections.
Investigated as a lead compound for developing new anti-Alzheimer agents, highlighting its role in enzyme inhibition.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(Trifluoromethyl)benzothiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via multi-step processes involving benzothiophene core formation followed by trifluoromethylation. Key steps include diazotization, sulfonation, and coupling reactions. For example, methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (a precursor) is diazotized and treated with SO₂ to introduce reactive groups . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature control (e.g., 0–5°C for diazotization), and catalyst selection (e.g., Pd for cross-coupling). Yield improvements may require purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity, with the trifluoromethyl group (CF3-CF_3) appearing as a singlet near 110–120 ppm in 19F^{19}F NMR .
  • IR Spectroscopy : Peaks at 1700–1750 cm1^{-1} indicate the carbonyl group, while 1250–1350 cm1^{-1} corresponds to C-F stretching .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C11_{11}H7_7F3_3NO2_2S) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and interaction with biological targets?

  • Methodology : The CF3-CF_3 group enhances electronegativity, increasing metabolic stability and binding affinity to hydrophobic enzyme pockets. Computational docking studies (e.g., AutoDock Vina) can model interactions with targets like kinases or GPCRs. Comparative assays with non-fluorinated analogs reveal differences in IC50_{50} values, highlighting CF3-CF_3's role in potency .

Q. How can researchers resolve discrepancies in NMR data between synthesis batches?

  • Methodology : Contradictions may arise from residual solvents, tautomerism, or impurities. Strategies include:

  • Standardized Sample Prep : Use deuterated solvents (e.g., DMSO-d6_6) and internal standards (e.g., TMS).
  • 2D NMR Techniques : HSQC and HMBC clarify spin-spin coupling patterns.
  • Batch Consistency Checks : Compare with literature data for known derivatives (e.g., methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Methodology : Tools like SwissADME or Schrödinger’s QikProp calculate logP (lipophilicity), solubility, and CYP450 inhibition. Molecular dynamics simulations assess membrane permeability. Polymorphism studies (via Mercury CSD) predict crystalline forms affecting bioavailability .

Q. What strategies mitigate polymorphism issues in crystallography studies?

  • Methodology :

  • Crystallization Screening : Use solvent vapor diffusion with varied solvents (e.g., ethanol/water mixtures).
  • Thermal Analysis : DSC identifies polymorphic transitions.
  • Synchrotron XRD : Resolves subtle lattice differences. For example, N-(4-trifluoromethylphenyl)benzothiazine analogs show polymorph-dependent bioactivity .

Q. How to design structure-activity relationship (SAR) studies comparing this compound with analogs?

  • Methodology :

  • Analog Synthesis : Replace CF3-CF_3 with CH3-CH_3, Cl-Cl, or modify the benzothiophene core.
  • Biological Assays : Test against target enzymes (e.g., kinases) to measure IC50_{50}.
  • QSAR Modeling : Use MOE or RDKit to correlate substituent effects with activity .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodology :

  • Process Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., trifluoromethylation).
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Purification at Scale : Employ centrifugal partition chromatography or crystallization under controlled cooling rates .

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